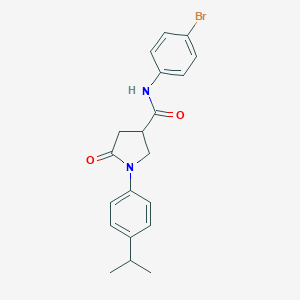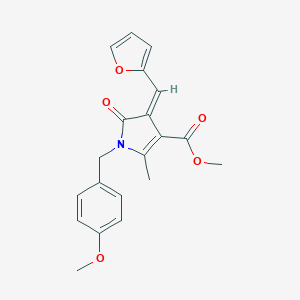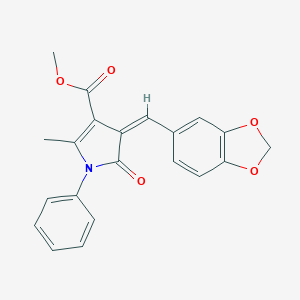![molecular formula C26H29N3O2 B299079 5-({1-[4-(1-adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-2,4-imidazolidinedione](/img/structure/B299079.png)
5-({1-[4-(1-adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-2,4-imidazolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-({1-[4-(1-adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-2,4-imidazolidinedione, also known as APM, is a chemical compound that has been studied extensively in the scientific community. This compound has shown great potential in a variety of research areas, including drug discovery, cancer treatment, and neurological disorders. In
作用机制
The mechanism of action of 5-({1-[4-(1-adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-2,4-imidazolidinedione is not fully understood, but it is believed to work through several pathways. 5-({1-[4-(1-adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-2,4-imidazolidinedione has been shown to inhibit the activity of several enzymes involved in cancer cell growth and inflammation, including COX-2 and iNOS. Additionally, 5-({1-[4-(1-adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-2,4-imidazolidinedione has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular energy metabolism. 5-({1-[4-(1-adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-2,4-imidazolidinedione has also been shown to modulate the expression of several genes involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
5-({1-[4-(1-adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-2,4-imidazolidinedione has several biochemical and physiological effects that make it a promising therapeutic agent. 5-({1-[4-(1-adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-2,4-imidazolidinedione has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, which can protect cells from oxidative stress. Additionally, 5-({1-[4-(1-adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-2,4-imidazolidinedione has been shown to reduce the expression of pro-inflammatory cytokines, which can reduce inflammation in the body. 5-({1-[4-(1-adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-2,4-imidazolidinedione has also been shown to improve glucose uptake and insulin sensitivity, which can help regulate blood sugar levels.
实验室实验的优点和局限性
One advantage of using 5-({1-[4-(1-adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-2,4-imidazolidinedione in lab experiments is its versatility. 5-({1-[4-(1-adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-2,4-imidazolidinedione has been shown to have a wide range of effects in various research areas, which makes it a valuable tool for scientists. Additionally, 5-({1-[4-(1-adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-2,4-imidazolidinedione is relatively easy to synthesize and has a good safety profile, which makes it a good candidate for further research. One limitation of using 5-({1-[4-(1-adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-2,4-imidazolidinedione in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings. Additionally, 5-({1-[4-(1-adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-2,4-imidazolidinedione has not been extensively studied in humans, which limits its potential clinical applications.
未来方向
There are several future directions for 5-({1-[4-(1-adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-2,4-imidazolidinedione research. One area of research is to further elucidate the mechanism of action of 5-({1-[4-(1-adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-2,4-imidazolidinedione. Understanding how 5-({1-[4-(1-adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-2,4-imidazolidinedione works at the molecular level can help researchers identify new targets for drug development. Additionally, more research is needed to determine the safety and efficacy of 5-({1-[4-(1-adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-2,4-imidazolidinedione in humans. Clinical trials can help determine if 5-({1-[4-(1-adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-2,4-imidazolidinedione is a viable therapeutic option for various diseases. Another area of research is to develop new derivatives of 5-({1-[4-(1-adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-2,4-imidazolidinedione that have improved properties, such as increased potency or better solubility. These derivatives can be used to further explore the therapeutic potential of 5-({1-[4-(1-adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-2,4-imidazolidinedione.
合成方法
The synthesis of 5-({1-[4-(1-adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-2,4-imidazolidinedione is a complex process that involves several steps. The first step is the preparation of 1-adamantyl-4-bromobenzene, which is then reacted with 2,5-dimethyl-1H-pyrrole-3-carbaldehyde to form the intermediate product. The intermediate product is then reacted with 2,4-thiazolidinedione to form the final product, 5-({1-[4-(1-adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-2,4-imidazolidinedione. This synthesis method has been optimized over the years to improve the yield and purity of 5-({1-[4-(1-adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-2,4-imidazolidinedione.
科学研究应用
5-({1-[4-(1-adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-2,4-imidazolidinedione has been studied extensively in the scientific community due to its potential therapeutic properties. 5-({1-[4-(1-adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-2,4-imidazolidinedione has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. In cancer research, 5-({1-[4-(1-adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-2,4-imidazolidinedione has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. In neurological research, 5-({1-[4-(1-adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-2,4-imidazolidinedione has been shown to protect neurons from oxidative stress and reduce neuroinflammation. Additionally, 5-({1-[4-(1-adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-2,4-imidazolidinedione has been studied as a potential treatment for type 2 diabetes due to its ability to improve insulin sensitivity.
属性
产品名称 |
5-({1-[4-(1-adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-2,4-imidazolidinedione |
|---|---|
分子式 |
C26H29N3O2 |
分子量 |
415.5 g/mol |
IUPAC 名称 |
(5Z)-5-[[1-[4-(1-adamantyl)phenyl]-2,5-dimethylpyrrol-3-yl]methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C26H29N3O2/c1-15-7-20(11-23-24(30)28-25(31)27-23)16(2)29(15)22-5-3-21(4-6-22)26-12-17-8-18(13-26)10-19(9-17)14-26/h3-7,11,17-19H,8-10,12-14H2,1-2H3,(H2,27,28,30,31)/b23-11- |
InChI 键 |
SWACCBANPOOSCH-KSEXSDGBSA-N |
手性 SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4)C)/C=C\6/C(=O)NC(=O)N6 |
SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4)C)C=C6C(=O)NC(=O)N6 |
规范 SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4)C)C=C6C(=O)NC(=O)N6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl (5E)-5-[4-(benzyloxy)benzylidene]-2-methyl-4-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B298997.png)

![ethyl 2-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299006.png)


![4-{(Z)-[1-(4-fluorophenyl)-4-(methoxycarbonyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid](/img/structure/B299011.png)
![ethyl 2-[3-bromo-4-(cyanomethoxy)-5-methoxybenzylidene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299012.png)
![ethyl 2-(3-chloro-4,5-dimethoxybenzylidene)-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299013.png)
![methyl 1-(3-chlorophenyl)-2-methyl-4-[4-(methylsulfanyl)benzylidene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B299014.png)

![ethyl 1-isobutyl-2-methyl-4-[4-(methylsulfanyl)benzylidene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B299016.png)
![ethyl 2-[2-(2-ethoxy-2-oxoethoxy)benzylidene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299017.png)

![ethyl 2-(2,3-dimethoxybenzylidene)-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299020.png)